(5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidine core substituted with various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. Common synthetic routes may include:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological molecules can provide insights into its mechanism of action.
Medicine
In medicine, the compound may be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in various industrial applications.
Mechanism of Action
The mechanism of action of (5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- (5E)-5-[4-(benzyloxy)-3-fluoro-5-methoxybenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
The uniqueness of (5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of the bromo group, in particular, can influence its reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C27H23BrN2O5 |
---|---|
Molecular Weight |
535.4 g/mol |
IUPAC Name |
(5E)-5-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C27H23BrN2O5/c1-16-9-17(2)11-20(10-16)30-26(32)21(25(31)29-27(30)33)12-19-13-22(28)24(23(14-19)34-3)35-15-18-7-5-4-6-8-18/h4-14H,15H2,1-3H3,(H,29,31,33)/b21-12+ |
InChI Key |
RPUXGQNXOFVGSX-CIAFOILYSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Br)OCC4=CC=CC=C4)OC)/C(=O)NC2=O)C |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)OCC4=CC=CC=C4)OC)C(=O)NC2=O)C |
Origin of Product |
United States |
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